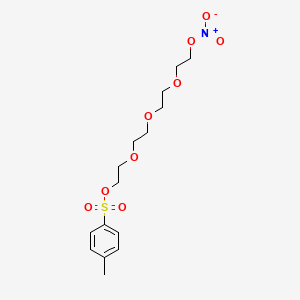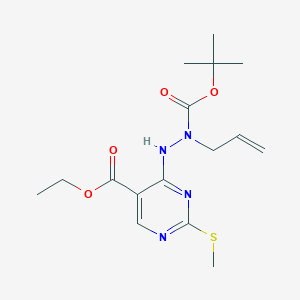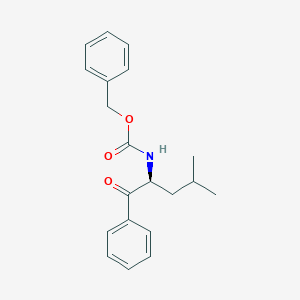
2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid
Descripción general
Descripción
“2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid” is a chemical compound with the CAS Number: 2096339-91-0. It has a molecular weight of 244.05 and its IUPAC name is 2,4-difluoro-3-isobutoxy-5-methylphenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BF2O3/c1-6(2)5-17-11-9(13)7(3)4-8(10(11)14)12(15)16/h4,6,15-16H,5H2,1-3H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Catalytic Applications
2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid is an effective catalyst in various chemical reactions. It is particularly useful in dehydrative amidation, where it facilitates the condensation between carboxylic acids and amines, significantly accelerating the reaction process. This property is harnessed in the synthesis of α-dipeptides, demonstrating its utility in peptide chemistry (Wang, Lu, & Ishihara, 2018).
In Carbohydrate Chemistry
The compound finds applications in carbohydrate chemistry, where it reacts with diols to form cyclic esters. These esters are then utilized in synthesizing specifically substituted or oxidized sugar derivatives. This ability to modify sugars has implications in the development of novel compounds and analytical techniques (Ferrier, 1972).
Synthesis of Novel Compounds
It plays a role in the synthesis of various new compounds, including difluorinated pseudopeptides and boronic-acid-functionalized magnetic attapulgite. These materials have potential applications in biomedical research and material science, illustrating the broad utility of this compound (Gouge, Jubault, & Quirion, 2004); (Cheng, Li, Ma, Liu, & Zhang, 2015).
Nanotechnology and Biochemistry
This boronic acid derivative is utilized in nanotechnology and biochemistry for its binding properties, especially in the context of saccharide recognition. Its ability to bind to diols makes it a useful component in the development of nanoscale devices and sensors (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012).
Biomedical Research
In the biomedical domain, it aids in the synthesis of nanoparticles for drug delivery, particularly for the nasal absorption of insulin. This demonstrates its potential in developing novel drug delivery systems (Cheng, Zhang, Xiang, Wang, Zheng, Lu, & Li, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2O3/c1-6(2)5-17-11-9(13)7(3)4-8(10(11)14)12(15)16/h4,6,15-16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUXQRDZKKRLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OCC(C)C)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165189 | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid | |
CAS RN |
2096339-91-0 | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



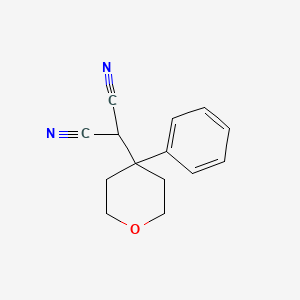
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B3060204.png)

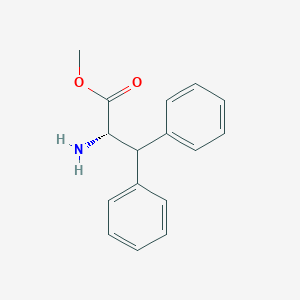
![1-[5-Methyl-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3060209.png)
